molecular formula C21H26N4O3S B2602617 3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-95-8

3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2602617
CAS No.: 888435-95-8
M. Wt: 414.52
InChI Key: LLCAYJDAVGCNND-UHFFFAOYSA-N
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Description

“3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is a complex organic compound that belongs to the class of pyrimidoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” typically involves multi-step organic reactions. The process may include:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyethyl group: This step may involve alkylation reactions using 2-methoxyethyl halides.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions.

    Formation of the sulfanyl linkage: This step may involve thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Resulting in the cleavage of the sulfanyl linkage.

    Substitution: Particularly nucleophilic substitution at the piperidinyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce simpler indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, it may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoindoles: Other compounds in this class may have similar core structures but different substituents.

    Indole derivatives: Compounds with similar indole cores but different functional groups.

Uniqueness

The uniqueness of “3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-14-7-9-24(10-8-14)17(26)13-29-21-23-18-15-5-3-4-6-16(15)22-19(18)20(27)25(21)11-12-28-2/h3-6,14,22H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCAYJDAVGCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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